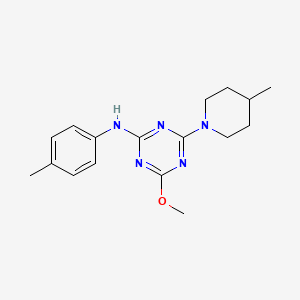
4-methoxy-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine, also known as MPTI, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine involves its interaction with specific targets in cells, including enzymes and receptors. This compound has been found to inhibit the activity of several enzymes involved in cancer cell proliferation and migration, including protein kinases and matrix metalloproteinases. This compound has also been shown to bind to specific receptors in cells, such as the sigma-1 receptor, which is involved in regulating cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells. In cancer cells, this compound has been found to induce apoptosis by activating specific pathways involved in programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation and migration, leading to a decrease in tumor growth and metastasis. In addition, this compound has been found to have neuroprotective effects in cells, by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methoxy-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine in lab experiments is its specificity for certain targets in cells, which allows for a more targeted approach in studying its effects. This compound is also a small molecule, which makes it easier to synthesize and study compared to larger molecules such as proteins. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
Future research on 4-methoxy-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine could focus on optimizing its synthesis method and improving its potency and selectivity for specific targets in cells. In addition, further studies could investigate the potential use of this compound in combination with other drugs or therapies for cancer and neurodegenerative diseases. The effects of this compound on different types of cancer cells and in vivo models could also be explored to determine its potential as a therapeutic agent.
Méthodes De Synthèse
4-methoxy-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine can be synthesized using a method that involves the reaction of 4-methylphenylhydrazine with 4-methyl-1-piperidinylamine in the presence of a triazine derivative. The resulting product is then treated with methoxyamine hydrochloride to obtain this compound. The synthesis of this compound has been reported in several research articles, and the purity of the compound can be confirmed using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-methoxy-N-(4-methylphenyl)-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the activity of enzymes involved in cancer cell proliferation and migration. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-12-4-6-14(7-5-12)18-15-19-16(21-17(20-15)23-3)22-10-8-13(2)9-11-22/h4-7,13H,8-11H2,1-3H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIJLSZPYGONAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)
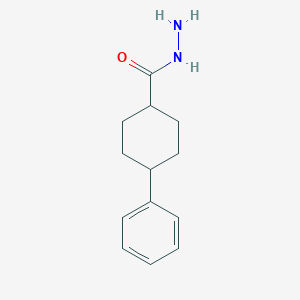
![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
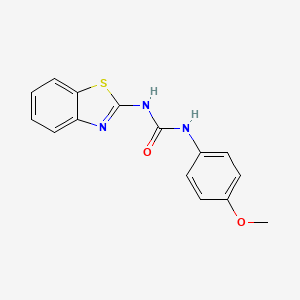
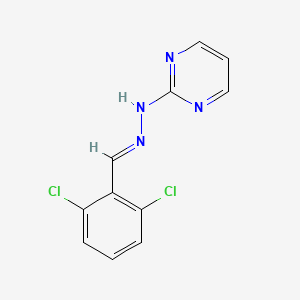

![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)
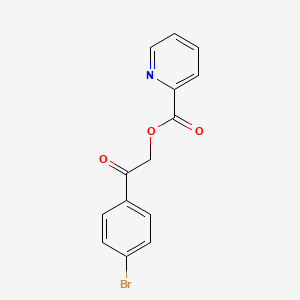

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)
![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)